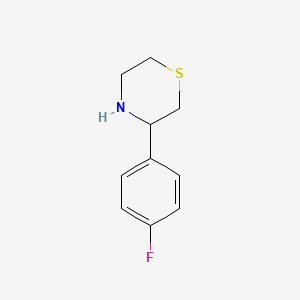

3-(4-Fluorophenyl)thiomorpholine

Description

BenchChem offers high-quality 3-(4-Fluorophenyl)thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)thiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMRAVXQTUEGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397085 | |

| Record name | 3-(4-fluorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887344-28-7 | |

| Record name | 3-(4-fluorophenyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols: Leveraging 3-(4-Fluorophenyl)thiomorpholine in the Synthesis of Novel PI3K Inhibitors

Abstract

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[1] This has established the PI3K enzyme family as a prime target for the development of novel cancer therapeutics.[2] Within the diverse chemical space of PI3K inhibitors, molecules incorporating a thiomorpholine scaffold have demonstrated significant promise, offering favorable physicochemical properties and potent enzymatic inhibition.[3][4] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of 3-(4-Fluorophenyl)thiomorpholine as a key building block in the synthesis of a potent PI3K inhibitor, exemplified by a synthetic analogue of GDC-0941 (Pictilisib). We will detail the underlying chemical principles, provide step-by-step synthetic protocols, and outline methods for the biological evaluation of the synthesized compound.

Introduction: The Thiomorpholine Scaffold in PI3K Inhibition

The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that, when aberrantly activated, drives tumorigenesis.[1] Consequently, significant efforts have been dedicated to the discovery and development of small molecule inhibitors of PI3K. The morpholine and thiomorpholine heterocycles are considered "privileged scaffolds" in medicinal chemistry due to their ability to impart desirable properties such as improved aqueous solubility, metabolic stability, and target engagement.[3][5] In the context of PI3K inhibitors, the morpholine oxygen or thiomorpholine sulfur can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the enzyme.[6][7]

The substitution of the morpholine oxygen with sulfur to form a thiomorpholine ring can subtly alter the molecule's lipophilicity and metabolic profile.[8] The sulfur atom is a "soft spot" for metabolism, often undergoing oxidation, which can be leveraged in prodrug strategies or to fine-tune the pharmacokinetic profile of a drug candidate.[8] The introduction of a phenyl group at the 3-position of the thiomorpholine ring, as in 3-(4-Fluorophenyl)thiomorpholine, provides a vector for introducing further chemical diversity and exploring structure-activity relationships (SAR).

This guide will focus on a practical, two-step synthesis of a GDC-0941 analogue, a potent pan-Class I PI3K inhibitor, utilizing 3-(4-Fluorophenyl)thiomorpholine as a key starting material.[9]

The PI3K Signaling Pathway: A Target for Cancer Therapy

The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the cell membrane. Activated PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase AKT. This recruitment to the membrane facilitates the phosphorylation and activation of AKT by other kinases. Once activated, AKT phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation.

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for PI3K inhibitors.

Synthesis of a GDC-0941 Analogue from 3-(4-Fluorophenyl)thiomorpholine

The synthesis of our target PI3K inhibitor is designed as a convergent two-step process. The first step involves the synthesis of a key intermediate, 4-(4-amino-3-(4-fluorophenyl)thiomorpholin-4-yl)aniline, via a nucleophilic aromatic substitution (SNA) reaction. This intermediate is then coupled with a pre-synthesized thieno[3,2-d]pyrimidine core to yield the final product.

Figure 2: Convergent synthetic workflow for the GDC-0941 analogue.

Step 1: Synthesis of 4-(4-Amino-3-(4-fluorophenyl)thiomorpholin-4-yl)aniline

Principle: This step employs a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry.[10] The secondary amine of 3-(4-Fluorophenyl)thiomorpholine acts as the nucleophile, displacing the fluoride from the electron-deficient 1-fluoro-4-nitrobenzene. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[10] Subsequent reduction of the nitro group furnishes the desired aniline intermediate.

Protocol:

-

Reaction Setup: To a solution of 3-(4-Fluorophenyl)thiomorpholine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 1-fluoro-4-nitrobenzene (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out. Filter the solid, wash with water, and dry under vacuum to obtain the nitro intermediate.

-

Reduction: Dissolve the crude nitro intermediate in ethanol. Add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Final Work-up: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 4-(4-amino-3-(4-fluorophenyl)thiomorpholin-4-yl)aniline.

Step 2: Coupling to the Thieno[3,2-d]pyrimidine Core

Principle: The final step involves the coupling of the synthesized aniline intermediate with a suitable thieno[3,2-d]pyrimidine core. For this example, we will use a 2-chloro-thieno[3,2-d]pyrimidine derivative, which readily undergoes nucleophilic substitution with the primary amino group of our intermediate. This type of reaction is frequently used in the synthesis of kinase inhibitors.[11]

Protocol:

-

Reaction Setup: In a sealed tube, dissolve the 4-(4-amino-3-(4-fluorophenyl)thiomorpholin-4-yl)aniline (1.0 eq) and the 2-chloro-thieno[3,2-d]pyrimidine core (1.0 eq) in isopropanol.

-

Reaction Conditions: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl), to protonate the pyrimidine ring and facilitate the substitution.[7] Heat the reaction mixture to 100-110 °C for 18-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature. The product may precipitate out of the solution. If so, filter the solid and wash with cold isopropanol. If no precipitate forms, concentrate the reaction mixture and purify the residue by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PI3K inhibitor.

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Step 1 (SNAr) | 3-(4-Fluorophenyl)thiomorpholine, 1-Fluoro-4-nitrobenzene, K₂CO₃ | DMF | 80-90 | 70-85 |

| Step 1 (Reduction) | Nitro intermediate, SnCl₂·2H₂O | Ethanol | Reflux | 85-95 |

| Step 2 (Coupling) | Aniline intermediate, 2-Chloro-thieno[3,2-d]pyrimidine core | Isopropanol | 100-110 | 50-70 |

Table 1: Summary of Reaction Conditions and Expected Yields.

Biological Evaluation of the Synthesized PI3K Inhibitor

The efficacy of the newly synthesized compound as a PI3K inhibitor needs to be validated through a series of biological assays.

Figure 3: Workflow for the biological evaluation of the synthesized PI3K inhibitor.

In Vitro PI3K Kinase Assay

Principle: This assay directly measures the ability of the compound to inhibit the enzymatic activity of PI3K. A common method is a competitive assay where the generation of PIP3 is quantified.[12] The amount of PIP3 produced is inversely proportional to the inhibitory activity of the compound.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the PI3K enzyme (e.g., PI3Kα), the substrate PIP2, and ATP in a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of the synthesized inhibitor to the reaction mixture. Include a positive control (a known PI3K inhibitor like GDC-0941) and a negative control (vehicle, e.g., DMSO).

-

Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of PIP3 produced using a suitable method, such as a competitive ELISA-based assay or a luminescence-based assay that measures the remaining ATP.[12]

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the PI3K activity by 50%.

Cell-Based Proliferation Assay

Principle: This assay assesses the ability of the inhibitor to suppress the growth and proliferation of cancer cells that are dependent on the PI3K signaling pathway.

Protocol:

-

Cell Seeding: Seed cancer cells known to have an activated PI3K pathway (e.g., cell lines with PIK3CA mutations or PTEN loss) in 96-well plates.[13]

-

Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the synthesized inhibitor.

-

Incubation: Incubate the cells for a period of 48-72 hours.

-

Viability Assessment: Measure cell viability using a colorimetric assay such as the MTS assay or a fluorescence-based assay.[13]

-

Data Analysis: Determine the half-maximal growth inhibition (GI50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Western Blot Analysis of AKT Phosphorylation

Principle: To confirm that the inhibitor is acting on the PI3K pathway within the cell, the phosphorylation status of AKT, a key downstream effector of PI3K, is assessed by Western blotting.[6]

Protocol:

-

Cell Treatment: Treat the cancer cells with the synthesized inhibitor at various concentrations for a short period (e.g., 1-2 hours).

-

Protein Extraction: Lyse the cells and extract the total protein.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

-

Detection and Analysis: Visualize the protein bands and quantify the band intensities to determine the ratio of p-AKT to total AKT. A dose-dependent decrease in this ratio indicates effective inhibition of the PI3K pathway.

Conclusion

3-(4-Fluorophenyl)thiomorpholine is a versatile and valuable building block for the synthesis of novel PI3K inhibitors. The synthetic strategy outlined in these application notes, based on a robust nucleophilic aromatic substitution followed by a coupling reaction, provides a clear and adaptable route to a GDC-0941 analogue. The accompanying biological evaluation protocols offer a comprehensive framework for characterizing the potency and mechanism of action of the synthesized compounds. By leveraging the unique properties of the thiomorpholine scaffold, researchers can continue to explore and develop next-generation PI3K inhibitors with improved therapeutic profiles for the treatment of cancer.

References

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Journal of Clinical Oncology.

- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study.

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- Development of New Thiophene-Containing Triaryl Pyrazoline Deriv

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.

- Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. MDPI.

- Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Cancer Chemotherapy and Pharmacology.

- Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Future Medicinal Chemistry.

- Product Inhibition in Nucleophilic Aromatic Substitution through DPPPent-Supported π-Arene C

- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molec. Semantic Scholar.

- The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy. Oncotarget.

- Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Deriv

- Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors. Bioorganic Chemistry.

- 3-(4-Fluorophenyl) Thiomorpholine. BU CyberSec Lab.

- Nucleophilic arom

- Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Taylor & Francis Online.

- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules.

- First-in-human phase I study of pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors. Clinical Cancer Research.

- Thiomorpholine. Wikipedia.

- Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.

- 4-(4-NITROPHENYL)MORPHOLIN-3-ONE. ChemicalBook.

Sources

- 1. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of thieno[3,2-d]pyrimidine derivatives as potential simplified phosphatidylinositol 3-kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. First-in-human Phase I study of Pictilisib (GDC-0941), a potent pan-class I phosphatidylinositol-3-kinase (PI3K) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The PI3K inhibitor GDC-0941 displays promising in vitro and in vivo efficacy for targeted medulloblastoma therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(4-Fluorophenyl)thiomorpholine in Neurological Drug Development

Introduction: The Rationale for a Privileged Scaffold in CNS Drug Discovery

The quest for novel therapeutics for neurological disorders is one of the most challenging areas in modern medicine, largely due to the complexities of the central nervous system (CNS) and the formidable blood-brain barrier (BBB).[1] The selection of a core chemical scaffold is a critical first step in the design of new CNS-active agents. The thiomorpholine ring, a saturated heterocycle analogous to morpholine but with a sulfur atom replacing oxygen, has emerged as a "privileged scaffold" in medicinal chemistry.[2][3] The strategic incorporation of a 3-(4-Fluorophenyl) group onto this ring system presents a compelling starting point for neurological drug development for several key reasons:

-

Enhanced Lipophilicity for BBB Penetration: Replacing the oxygen of a morpholine ring with sulfur increases the molecule's lipophilicity.[4] This is a crucial physicochemical property for CNS drug candidates, as it can improve their ability to cross the highly selective blood-brain barrier and reach their intended targets within the brain.[1][5]

-

Metabolic Vulnerability and Pharmacokinetic Modulation: The sulfur atom in the thiomorpholine ring is a "metabolically soft spot," meaning it is susceptible to oxidation to form the corresponding sulfoxide and sulfone.[4] This property can be expertly exploited by medicinal chemists to fine-tune the compound's metabolic stability, clearance rate, and overall pharmacokinetic profile.

-

Structural Rigidity and Vectorial Orientation: The chair-like conformation of the thiomorpholine ring provides a rigid scaffold that allows for the precise spatial orientation of substituent groups. This is critical for achieving high-affinity and selective interactions with the binding pockets of target proteins.

-

Proven Bioactivity of the Scaffold: Thiomorpholine derivatives have been successfully utilized as precursors and key components in the development of drugs for a wide array of diseases, including kinase inhibitors, antimigraine agents, and reverse transcriptase inhibitors.[4][6] This history of bioactivity underscores the scaffold's versatility and utility.

This document provides detailed application notes on the potential therapeutic applications of 3-(4-Fluorophenyl)thiomorpholine and standardized protocols for its preclinical evaluation.

Part 1: Hypothesized Mechanism of Action and Therapeutic Targets

While 3-(4-Fluorophenyl)thiomorpholine is primarily supplied as a research intermediate, its structure suggests plausible and testable mechanisms of action within the CNS. The presence of the fluorophenyl group, a common feature in many kinase inhibitors, coupled with the thiomorpholine core, points toward the inhibition of protein kinases involved in neuroinflammation and neurodegeneration as a primary hypothesis.

Many neurodegenerative diseases, including Alzheimer's and Parkinson's, are characterized by chronic neuroinflammation, oxidative stress, and the misfolding of proteins like amyloid-β and tau.[7][8][9][10] Kinases within the PI3K/mTOR signaling pathway are central regulators of these processes and represent promising therapeutic targets.[5]

We hypothesize that 3-(4-Fluorophenyl)thiomorpholine acts as a dual inhibitor of key kinases in this pathway, such as PI3K (Phosphatidylinositol 3-kinase) and GSK-3β (Glycogen Synthase Kinase 3 Beta).

Caption: Hypothesized mechanism of 3-(4-Fluorophenyl)thiomorpholine in neuroinflammation.

Part 2: Experimental Protocols for Preclinical Evaluation

The following protocols provide a strategic workflow for characterizing the neuropharmacological potential of 3-(4-Fluorophenyl)thiomorpholine, progressing from initial in vitro screening to more complex cellular and organismal models.

Workflow Overview

Caption: Staged workflow for preclinical evaluation of the test compound.

Protocol 2.1: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity (IC₅₀) of 3-(4-Fluorophenyl)thiomorpholine against a panel of kinases relevant to neurological disorders, including PI3K, GSK-3β, and others.

Rationale: This initial screen validates the primary hypothesis and identifies the most promising molecular targets. A broad panel helps to assess selectivity and potential off-target effects early in the discovery process.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Fluorophenyl)thiomorpholine in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in an appropriate assay buffer.

-

Assay Plate Setup: Use a 384-well plate. Add recombinant human kinase enzyme, the specific peptide substrate, and ATP to each well.

-

Compound Addition: Add the diluted test compound to the wells. Include wells with a known inhibitor as a positive control and wells with DMSO only as a negative (100% activity) control.

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the percentage of kinase inhibition versus the log of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Kinase Target | IC₅₀ (nM) of 3-(4-Fluorophenyl)thiomorpholine | Known Inhibitor (Control) IC₅₀ (nM) |

| PI3Kα | Experimental Value | e.g., 5.2 |

| GSK-3β | Experimental Value | e.g., 9.8 |

| CDK5 | Experimental Value | e.g., 25.1 |

| MAPK1 | Experimental Value | e.g., >10,000 |

Protocol 2.2: Cellular Neuroprotection Assay

Objective: To assess the ability of the compound to protect neuronal cells from a toxic insult relevant to neurodegeneration, such as amyloid-beta (Aβ) oligomers or glutamate-induced excitotoxicity.[11]

Rationale: Moving from a biochemical to a cellular context, this assay provides evidence of functional efficacy in a disease-relevant model. It helps bridge the gap between enzyme inhibition and a desired physiological outcome (cell survival).[12]

Methodology:

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary cortical neurons in 96-well plates until they reach approximately 80% confluency.[11]

-

Compound Pre-treatment: Treat the cells with various concentrations of 3-(4-Fluorophenyl)thiomorpholine (e.g., 0.1 µM to 10 µM) for 2 hours.

-

Induction of Toxicity: Add a neurotoxic agent (e.g., 10 µM Aβ₁₋₄₂ oligomers or 100 µM glutamate) to the wells (excluding the vehicle control wells) and incubate for 24 hours.

-

Viability Assessment: Measure cell viability using an MTT or CellTiter-Glo® Luminescent Cell Viability Assay. This measures the metabolic activity of living cells.

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated (vehicle) control cells.

-

Plot the percentage of viability versus compound concentration.

-

Determine the EC₅₀ value, which is the concentration of the compound that provides 50% of the maximum neuroprotective effect.

-

Protocol 2.3: Anti-inflammatory Activity in Microglia

Objective: To evaluate the compound's ability to suppress the inflammatory response in microglia, the primary immune cells of the brain.

Rationale: Neuroinflammation is a key driver of neurodegeneration.[7] This assay tests the hypothesis that by inhibiting upstream kinases, the compound can reduce the production of pro-inflammatory mediators.

Methodology:

-

Cell Culture: Culture immortalized murine microglial cells (e.g., BV-2) in 24-well plates.

-

Compound Pre-treatment: Pre-treat the cells with the test compound for 1 hour.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) for 6 hours to induce an inflammatory response.

-

Quantification of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokines: Collect the cell culture supernatant and quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

-

-

Data Analysis:

-

Compare the levels of NO and cytokines in compound-treated wells to the LPS-only control.

-

Calculate the concentration-dependent inhibition and determine the IC₅₀ for the suppression of each inflammatory marker.

-

Data Presentation:

| Inflammatory Marker | IC₅₀ (µM) of 3-(4-Fluorophenyl)thiomorpholine |

| Nitric Oxide (NO) | Experimental Value |

| TNF-α | Experimental Value |

| IL-6 | Experimental Value |

Protocol 2.4: In Vivo Pharmacokinetic and Efficacy Study

Objective: To assess the compound's pharmacokinetic profile (brain penetration) and its efficacy in a rodent model of Alzheimer's disease.

Rationale: The ultimate test of a CNS drug candidate is its performance in vivo.[13] This protocol determines if the compound can reach its target in the brain at a sufficient concentration and exert a therapeutic effect in a complex biological system.[14][15]

Methodology:

-

Animal Model: Use a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model, which develops amyloid plaques and cognitive deficits.[15]

-

Pharmacokinetics (PK) Phase:

-

Administer a single dose of 3-(4-Fluorophenyl)thiomorpholine (e.g., 10 mg/kg, via oral gavage) to a cohort of healthy mice.

-

Collect blood and brain tissue samples at multiple time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

-

Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

-

Calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and the brain-to-plasma concentration ratio.

-

-

Efficacy Phase:

-

Treat 5xFAD mice daily with the test compound or vehicle for 4 weeks.

-

Behavioral Testing: In the final week of treatment, assess cognitive function using established tests like the Morris Water Maze or Y-Maze to measure spatial learning and memory.[15]

-

Post-mortem Analysis: After the final behavioral test, euthanize the animals and collect brain tissue.

-

Histopathology: Perform immunohistochemical staining for Aβ plaques and phosphorylated Tau.

-

Biochemical Analysis: Measure levels of inflammatory markers (TNF-α, IL-6) in brain homogenates via ELISA.

-

-

Data Analysis:

-

Use statistical tests (e.g., ANOVA, t-test) to compare behavioral performance and biomarker levels between the vehicle-treated and compound-treated groups.

-

Conclusion

The 3-(4-Fluorophenyl)thiomorpholine scaffold represents a promising starting point for the development of novel therapeutics for neurological disorders. Its physicochemical properties are well-suited for CNS drug design, and its structure suggests a plausible mechanism of action as a kinase inhibitor targeting pathways central to neurodegeneration and neuroinflammation. The systematic application of the protocols outlined in this document will enable a thorough and robust evaluation of its therapeutic potential, guiding further optimization and development efforts.

References

- 3-(4-Fluorophenyl) Thiomorpholine - BU CyberSec Lab.

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI.

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. ResearchGate.

- Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. PubMed.

- In vitro techniques for the assessment of neurotoxicity. PMC - PubMed Central - NIH.

- Editorial: In vitro and in vivo models for neurodevelopmental disorders. PubMed Central.

- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI.

- Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs.

- In vitro neurology assays. InnoSer.

- CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.

- Organotypic Cultures as Tools for Testing Neuroactive Drugs - Link Between In-Vitro and In-Vivo Experiments. Linköping University Electronic Press.

- Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs. PubMed Central.

- Cannabidiol in Neurological and Neoplastic Diseases: Latest Developments on the Molecular Mechanism of Action. MDPI.

- Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv.

- In Vivo Neuroscience Models. Selvita.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.

- Advancements in Brain Research: The In Vivo/In Vitro Electrochemical Detection of Neurochemicals. MDPI.

- Next generation neuroscience drug screening. Axxam SpA.

- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.

- A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity. PubMed.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI.

- CNS Drug Development – Lost in Translation? CONICET.

- (PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate.

- Thiomorpholine | C4H9NS | CID 67164. PubChem - NIH.

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. jchemrev.com [jchemrev.com]

- 3. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Navigating neurological disorders: harnessing the power of natural compounds for innovative therapeutic breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cannabidiol in Neurological and Neoplastic Diseases: Latest Developments on the Molecular Mechanism of Action | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. In vitro neurology assays - InnoSer [innoserlaboratories.com]

- 12. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation Models & Applications of Drug Neurotoxicity - Creative Biolabs [neuros.creative-biolabs.com]

- 14. Editorial: In vitro and in vivo models for neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wuxibiology.com [wuxibiology.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.